molecular formula C20H18BrClN2O3S B11213987 ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11213987
M. Wt: 481.8 g/mol
InChI Key: KPZMWCRSBDWUOR-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, including halogenation, cyclization, and esterification reactions. The process begins with the halogenation of a suitable precursor to introduce the bromine and chlorine atoms. This is followed by cyclization to form the benzoxadiazocine ring system. Finally, esterification is carried out to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 8-bromo-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C20H18BrClN2O3S

Molecular Weight

481.8 g/mol

IUPAC Name

ethyl 4-bromo-10-(3-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C20H18BrClN2O3S/c1-3-26-18(25)16-17-14-9-11(21)7-8-15(14)27-20(16,2)24(19(28)23-17)13-6-4-5-12(22)10-13/h4-10,16-17H,3H2,1-2H3,(H,23,28)

InChI Key

KPZMWCRSBDWUOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=C(C=CC(=C3)Br)OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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